Sodiumoleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

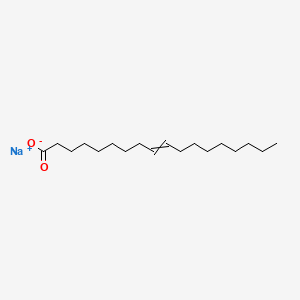

C18H33NaO2 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

sodium;octadec-9-enoate |

InChI |

InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1 |

InChI Key |

BCKXLBQYZLBQEK-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Sodium Oleate for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium oleate (B1233923), the sodium salt of the monounsaturated omega-9 fatty acid oleic acid, is a compound of significant interest across various scientific and industrial domains.[1] Its amphiphilic nature, characterized by a long lipophilic hydrocarbon tail and a hydrophilic carboxylate headgroup, renders it an efficacious anionic surfactant, emulsifier, and dispersing agent.[1][2][3] For professionals in research, science, and drug development, a comprehensive understanding of its physicochemical properties is paramount for its application in formulations, drug delivery systems, and biological investigations.[1][2] This in-depth guide elucidates the core physicochemical characteristics of sodium oleate, supplemented with detailed experimental methodologies and visual representations of its behavior and applications.

Core Chemical and Physical Properties

Sodium oleate is typically synthesized via the neutralization of oleic acid with sodium hydroxide, a process known as saponification.[1][3][4] It manifests as a white to yellowish powder or a light tan solid, emitting a faint tallow-like odor.[1][5][6]

Table 1: General and Chemical Properties of Sodium Oleate

| Property | Value | Reference(s) |

| IUPAC Name | sodium (9Z)-octadec-9-enoate | [1][6] |

| Synonyms | Oleic acid sodium salt, Eunatrol, Osteum | [1] |

| CAS Number | 143-19-1 | [1][4][5] |

| Chemical Formula | C₁₈H₃₃NaO₂ | [1][5] |

| Linear Formula | CH₃(CH₂)₇CH=CH(CH₂)₇COONa | [1] |

| Molecular Weight | 304.44 g/mol | [1][5][6] |

| Appearance | White to yellowish powder; light tan solid | [1][5] |

| Odor | Slight tallow-like odor | [1][5][6] |

Quantitative Physicochemical Data

The functional properties of sodium oleate in various applications are dictated by its quantitative physicochemical parameters. These values are often influenced by environmental conditions such as temperature, pH, and the presence of electrolytes.[7]

Table 2: Quantitative Physicochemical Data of Sodium Oleate

| Property | Value | Conditions | Reference(s) |

| Melting Point | 232-235 °C | [3][5][8][9] | |

| Water Solubility | Soluble in ~10 parts water (may partially decompose) | [5][9][10] | |

| Ethanol Solubility | Soluble in ~20 parts ethanol | [9][10] | |

| Other Solubilities | Sparingly soluble in ether and petroleum ether | [10][11] | |

| Critical Micelle Concentration (CMC) | 912 ± 2 mg/L | 25°C | [12][13] |

| 0.33 g/L (330 mg/L) | pH 10.0 | [12] | |

| ~0.4 mM (~121.8 mg/L) | 25°C | [12] | |

| Hydrophilic-Lipophilic Balance (HLB) | 18 | [5] | |

| Surface Tension | Minimum of ~40 mN/m at pH 8-9 | 25°C | [14] |

| Varies with concentration and pH | [14] |

Experimental Protocols

Accurate determination of the physicochemical properties of sodium oleate is crucial for its effective application. The following sections detail standardized experimental protocols for key parameters.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of a surfactant, representing the concentration at which monomeric surfactant molecules begin to aggregate into micelles.[7][15] This phenomenon is accompanied by abrupt changes in the physicochemical properties of the solution.[7]

This method is predicated on the principle that surfactants lower the surface tension of a solvent.[7] Below the CMC, surface tension diminishes with increasing surfactant concentration.[7] Above the CMC, the surface becomes saturated with monomers, and the surface tension remains relatively constant as additional surfactant molecules form micelles.[7]

Methodology:

-

Preparation of Solutions: A stock solution of sodium oleate in deionized water is prepared at a concentration significantly above the anticipated CMC. A series of solutions with decreasing concentrations are then prepared by serial dilution.[7]

-

Tensiometer Calibration: The tensiometer is calibrated using a liquid with a known surface tension, such as pure water.[7]

-

Measurement: The surface tension of the pure solvent is measured first. Subsequently, starting with the most dilute solution, the surface tension of each sodium oleate solution is measured. It is imperative to thoroughly clean the platinum ring and the sample vessel between each measurement to prevent cross-contamination.[7]

-

Data Analysis: The surface tension is plotted as a function of the logarithm of the sodium oleate concentration. The resulting graph will typically display two linear regions. The point of intersection of these two lines corresponds to the critical micelle concentration.[7]

Caption: Workflow for CMC determination via surface tension measurement.

This technique is suitable for ionic surfactants like sodium oleate. The electrical conductivity of the solution varies with the surfactant concentration. Below the CMC, conductivity increases linearly with concentration as sodium oleate dissociates into ions.[7] Above the CMC, the rate of conductivity increase slows down because the newly formed micelles have lower mobility and bind some of the counterions.[7]

Methodology:

-

Preparation of Solutions: A series of sodium oleate solutions in deionized water is prepared, covering a concentration range both below and above the expected CMC.[7]

-

Conductivity Meter Calibration: The conductivity meter is calibrated using standard potassium chloride solutions.[7]

-

Measurement: The conductivity of the pure solvent is measured. Then, the conductivity of each prepared sodium oleate solution is measured, ensuring thermal equilibrium is achieved for each measurement.[7]

-

Data Analysis: The specific conductivity is plotted as a function of the sodium oleate concentration. The plot will show two linear regions with different slopes. The concentration at which the break in the plot occurs is the CMC.[7]

Caption: Workflow for CMC determination via conductivity measurement.

Determination of Foaming Properties (Ross-Miles Method)

This standardized method (ASTM D1173) is employed to assess the foaming capacity and stability of a surfactant solution.[12]

Methodology:

-

Solution Preparation: A solution of sodium oleate is prepared at the desired concentration in deionized or distilled water.[12]

-

Apparatus Setup: A standardized Ross-Miles apparatus, consisting of a jacketed glass column (receiver) and a pipette with a specified orifice, is used. A constant temperature is maintained by circulating water through the jacket.[12]

-

Procedure: a. 50 mL of the sodium oleate solution is added to the receiver.[12] b. 200 mL of the same solution is pipetted into the pipette.[12] c. The pipette is positioned vertically over the receiver at a specified height.[12] d. The solution from the pipette is allowed to drain into the receiver, generating foam.[12] e. The initial foam height is measured immediately after the pipette is empty.[12] f. The foam height is recorded again at specified time intervals (e.g., 1, 3, and 5 minutes) to evaluate foam stability.[12]

Caption: Workflow for the Ross-Miles foaming properties test.

Role in Drug Delivery and Cellular Signaling

Sodium oleate is a valuable excipient in pharmaceutical formulations, primarily due to its ability to enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[2][16] Its amphipathic nature enables it to form micelles that can encapsulate hydrophobic drugs, thereby increasing their apparent solubility and facilitating their absorption.[16]

Furthermore, sodium oleate is utilized in the development of lipid-based drug delivery systems, such as nanoemulsions and liposomes, where it functions as an emulsifier or stabilizer.[16][17] It is also a well-documented penetration enhancer for transdermal drug delivery, acting by disrupting the highly ordered lipid structure of the stratum corneum and increasing its fluidity and permeability to drugs.[17]

Caption: Sodium oleate as a transdermal penetration enhancer.

Beyond its role as an excipient, sodium oleate can modulate key cellular signaling pathways, a factor that must be considered in drug development.[2] It has been shown to influence pathways such as the Sterol Regulatory Element-Binding Protein-1 (SREBP-1), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt pathways.[2] This biological activity underscores the importance of a thorough understanding of both the physicochemical and biological properties of sodium oleate for its safe and effective application.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nanotrun.com [nanotrun.com]

- 4. nbinno.com [nbinno.com]

- 5. Sodium oleate | 143-19-1 [chemicalbook.com]

- 6. Sodium Oleate | C18H33NaO2 | CID 23665730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. sds.mcmaster.ca [sds.mcmaster.ca]

- 9. SODIUM OLEATE (OLEIC ACID, SODIUM SALT) - Ataman Kimya [atamanchemicals.com]

- 10. guidechem.com [guidechem.com]

- 11. nanotrun.com [nanotrun.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. justagriculture.in [justagriculture.in]

- 16. nbinno.com [nbinno.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Laboratory Synthesis of Sodium Oleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis, purification, and characterization of sodium oleate (B1233923). Sodium oleate, the sodium salt of oleic acid, is a widely used anionic surfactant and emulsifier with significant applications in fields ranging from nanoparticle synthesis to drug delivery systems.[1] The protocols detailed herein are designed to be reproducible and scalable for research purposes.

Physicochemical Properties and Stoichiometry

A thorough understanding of the physicochemical properties of the reactants and products is crucial for a successful synthesis. The most common method for preparing sodium oleate is the saponification of oleic acid with sodium hydroxide (B78521).[1][2] This reaction is typically performed in an alcoholic solution to ensure the miscibility of the reactants.[1][2]

Table 1: Physicochemical Data of Reactants and Product

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Oleic Acid | C₁₈H₃₄O₂ | 282.47 | 13-14 |

| Sodium Hydroxide | NaOH | 40.00 | 318 |

| Sodium Oleate | C₁₈H₃₃NaO₂ | 304.44 | 232-235[1][2] |

| Ethanol (B145695) | C₂H₅OH | 46.07 | -114 |

Experimental Protocols

Two common laboratory-scale synthesis protocols for sodium oleate are detailed below.

Protocol 1: Synthesis via Saponification with a Set Molar Ratio

This protocol is adapted from a procedure reported by the Royal Society of Chemistry and involves the reaction of oleic acid and sodium hydroxide in a hydroalcoholic solution.[1]

Materials:

-

Oleic acid (C₁₈H₃₄O₂)

-

Sodium hydroxide (NaOH)

-

70% Ethanol (C₂H₅OH) in water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

In a suitable round-bottom flask, dissolve 0.71 g (17.6 mmol) of sodium hydroxide in 50 mL of 70% ethanol.[1]

-

To this solution, add 5.56 mL (17.6 mmol) of oleic acid.[1]

-

Stir the reaction mixture overnight at room temperature using a magnetic stirrer.[1]

-

After the reaction is complete, remove the solvent under vacuum using a rotary evaporator.[1] The resulting product will be a crude, white, soapy solid.

Theoretical Yield Calculation: Based on the 1:1 stoichiometry between oleic acid and sodium hydroxide, and assuming oleic acid is the limiting reagent (17.6 mmol), the theoretical yield of sodium oleate is: 17.6 mmol * 304.44 g/mol = 5.36 g

Protocol 2: Synthesis via pH-Controlled Neutralization

This protocol involves the neutralization of an ethanolic solution of oleic acid with a sodium hydroxide solution until a neutral pH is achieved.[3]

Materials:

-

Oleic acid

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Beaker or flask

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

Procedure:

-

Prepare a 15% (v/v) solution of oleic acid in ethanol.

-

Separately, prepare a 5% (w/v) solution of sodium hydroxide in deionized water.[3]

-

Under constant stirring, slowly add the 5% NaOH solution to the oleic acid solution.[3]

-

Monitor the pH of the reaction mixture. Continue adding the NaOH solution until the pH reaches 7, indicating the complete neutralization of the oleic acid.[3]

-

Once the reaction is complete, the solvent can be removed by evaporation, preferably under vacuum, to obtain the sodium oleate product.[2][4]

Purification and Characterization

Purification by Recrystallization

The crude sodium oleate can be purified by recrystallization from ethanol to remove unreacted starting materials and other impurities.[1][5]

Materials:

-

Crude sodium oleate

-

95% Ethanol

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter flask

-

Vacuum source

-

Ice bath

-

Vacuum oven

Procedure:

-

Dissolve the crude sodium oleate in a minimum amount of hot 95% ethanol in an Erlenmeyer flask by gently heating on a hot plate.[1]

-

Once completely dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.[1]

-

After the solution has reached room temperature, place it in an ice bath to facilitate further crystallization.[1]

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

-

Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.[1]

-

Dry the purified sodium oleate crystals in a vacuum oven at a temperature below its melting point until a constant weight is achieved.[1][5]

Characterization

The identity and purity of the synthesized sodium oleate can be confirmed using various analytical techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to verify the conversion of oleic acid to sodium oleate. The spectrum of oleic acid shows a characteristic C=O stretching band of the carboxylic acid at approximately 1710 cm⁻¹.[1] Upon formation of the carboxylate salt (sodium oleate), this peak will shift to a lower wavenumber, typically in the range of 1560-1610 cm⁻¹, representing the asymmetric stretching of the carboxylate anion.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the oleate backbone and the absence of impurities.[1]

Visualizations

References

An In-depth Technical Guide on the Chemical Structure and Molecular Weight of Sodium Oleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the chemical structure and molecular weight of sodium oleate (B1233923), a compound of significant interest in various scientific and industrial applications, including pharmaceuticals.

Chemical Identity and Structure

Sodium oleate is the sodium salt of oleic acid, a monounsaturated omega-9 fatty acid.[1] Its chemical structure consists of a long, nonpolar hydrocarbon tail and a polar carboxylate head group, making it an anionic surfactant.[1] The presence of a cis-double bond in the hydrocarbon chain at the ninth carbon position is a key feature of its stereochemistry.[2]

IUPAC Name: sodium (9Z)-octadec-9-enoate[1][2]

Chemical Formula: C₁₈H₃₃NaO₂[1][3]

Structural Representation:

The molecule comprises an 18-carbon chain with a carboxylate group at one end, a methyl group at the other, and a cis-double bond between carbons 9 and 10. The sodium ion is ionically bonded to the oxygen of the carboxylate group.

Physicochemical Properties

Sodium oleate typically appears as a white to yellowish powder or a light tan solid with a slight tallow-like odor.[1][3][4] It is soluble in water and alcohol.[3][5]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₃₃NaO₂ | [2][3][6] |

| Molecular Weight | 304.44 g/mol | [2][3][6] |

| CAS Number | 143-19-1 | [1][2][3] |

| Appearance | White to yellowish powder; light tan solid | [1][3][4] |

| Melting Point | 232-235 °C | [3][4][5] |

| Solubility | Soluble in water and alcohol | [3][5] |

Derivation of Molecular Weight from Chemical Structure

The molecular weight of sodium oleate is calculated from the sum of the atomic weights of its constituent atoms, as dictated by its molecular formula: C₁₈H₃₃NaO₂.

The logical relationship for this calculation is illustrated in the diagram below.

Caption: Derivation of Sodium Oleate's Molecular Weight.

References

- 1. benchchem.com [benchchem.com]

- 2. Sodium Oleate | C18H33NaO2 | CID 23665730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium oleate | 143-19-1 [chemicalbook.com]

- 4. innospk.com [innospk.com]

- 5. SODIUM OLEATE (OLEIC ACID, SODIUM SALT) - Ataman Kimya [atamanchemicals.com]

- 6. Sodium oleate (Oleic acid sodium) | Na+K+ ATPase | 143-19-1 | Invivochem [invivochem.com]

Sodium Oleate as a Surfactant: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sodium oleate (B1233923), an anionic surfactant pivotal in pharmaceutical formulations and advanced drug development. We delve into its core mechanism of action, physicochemical properties, and its modulatory role in key signaling pathways. This document serves as a resource for professionals seeking to leverage the unique attributes of sodium oleate in their research and development endeavors.

Core Mechanism of Action

Sodium oleate (C₁₈H₃₃NaO₂) is the sodium salt of oleic acid, a monounsaturated fatty acid.[1] Its efficacy as a surfactant stems from its amphiphilic nature . The molecule consists of two distinct parts: a long, nonpolar hydrocarbon chain (the oleate tail) that is hydrophobic (lipophilic or oil-attracting) and a polar, ionic carboxylate group (the head) that is hydrophilic (water-attracting).[2][3] This dual characteristic allows sodium oleate to operate at the interface between immiscible phases, such as oil and water, fundamentally altering their interaction.

Interfacial Tension Reduction: At an oil-water interface, sodium oleate molecules orient themselves with their hydrophobic tails penetrating the oil phase and their hydrophilic heads remaining in the aqueous phase. This adsorption at the interface reduces the interfacial tension, making it easier to mix the two phases.[3][4]

Micelle Formation: In aqueous solutions, as the concentration of sodium oleate increases, it reaches a critical point known as the Critical Micelle Concentration (CMC) .[5] Below the CMC, the molecules exist primarily as individual monomers.[5] Above the CMC, they spontaneously self-assemble into spherical structures called micelles.[3][5] In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form an outer shell, interacting with the surrounding aqueous environment.[3] This process is crucial for solubilizing hydrophobic substances, such as poorly water-soluble active pharmaceutical ingredients (APIs), within the micellar core, thereby enhancing their apparent solubility and bioavailability.[2][6]

Emulsification: Sodium oleate is an excellent emulsifying agent, particularly for creating stable oil-in-water (o/w) emulsions.[4][7] It achieves this by adsorbing at the surface of oil droplets, forming a protective layer. The negatively charged carboxylate headgroups create electrostatic repulsion between the droplets, preventing them from coalescing and leading to a stable dispersion.[4]

Quantitative Data and Physicochemical Properties

The functional properties of sodium oleate are defined by key physicochemical parameters. Understanding these values is essential for the rational design of drug delivery systems and other formulations.

Table 1: General Physicochemical Properties of Sodium Oleate

| Property | Value | Reference |

|---|---|---|

| CAS Number | 143-19-1 | [1][7] |

| Molecular Formula | C₁₈H₃₃NaO₂ | [1][8] |

| Molecular Weight | 304.44 g/mol | [7][8] |

| Appearance | White to yellowish powder or lumps | [1][7] |

| Solubility | Soluble in water and alcohol | [1][8] |

| Hydrophilic-Lipophilic Balance (HLB) | Indicates suitability as an o/w emulsifier | [2] |

| pKa of Oleic Acid | ~4.8 |[4] |

Table 2: Critical Micelle Concentration (CMC) of Sodium Oleate Under Various Conditions

| CMC Value | Conditions | Reference(s) |

|---|---|---|

| ~1 x 10⁻³ mol/L | Varies with purity | [2][9] |

| 0.33 g/L (~1.08 x 10⁻³ M) | pH 10.0 | [2][10] |

| 912 ± 2 mg/L (~2.99 x 10⁻³ M) | 25 °C | [11][12] |

| 0.4 x 10⁻³ mol/dm³ | 25 °C | [13] |

| Increases with pH | pH range 7-12 | [2][14] |

| Increases with temperature | Alcohol-water systems |[2][5] |

Table 3: Influence of pH on Sodium Oleate Emulsion Properties

| pH of Aqueous Phase | Predominant Species | Zeta Potential (mV) | Emulsion Stability | Reference |

|---|---|---|---|---|

| < 4.0 | Oleic Acid (non-ionic) | Close to 0 | Unstable | [4] |

| 4.0 - 6.0 | Oleic Acid / Oleate | -20 to -40 | Moderately Stable | [4] |

| > 7.0 | Oleate (anionic) | < -40 | Highly Stable |[4] |

Experimental Protocols

Accurate characterization of sodium oleate solutions is critical for their effective application. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

This method is highly suitable for ionic surfactants like sodium oleate.[5]

-

Principle: The electrical conductivity of a surfactant solution changes with its concentration. Below the CMC, conductivity increases linearly as sodium oleate dissociates into Na⁺ and oleate⁻ ions. Above the CMC, the rate of conductivity increase slows down because the newly formed micelles have lower mobility and bind some counterions (Na⁺). The CMC is identified as the point where the slope of the conductivity versus concentration plot changes.[5]

-

Materials:

-

Sodium Oleate

-

High-purity deionized water

-

Conductivity meter and probe

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bar

-

-

Methodology:

-

Prepare a stock solution of sodium oleate at a concentration well above the expected CMC.

-

Prepare a series of dilutions from the stock solution, covering a range of concentrations both below and above the expected CMC.

-

Equilibrate each solution to a constant temperature.

-

Measure the electrical conductivity of each solution, ensuring the probe is clean and calibrated. Start with the most dilute solution and progress to the most concentrated.

-

Plot the measured conductivity as a function of sodium oleate concentration.

-

The plot will show two distinct linear regions. Fit straight lines to both regions.

-

The concentration at the intersection of these two lines is the Critical Micelle Concentration (CMC).

-

Protocol 2: Synthesis of Monodisperse Palladium (Pd) Nanoparticles

This protocol uses sodium oleate as both a reducing and stabilizing agent.[15][16]

-

Principle: In this reductive method, sodium oleate reduces a palladium(II) precursor to palladium (Pd⁰) nanoparticles. Simultaneously, the oleate ions and a co-surfactant (CTAC) adsorb onto the nanoparticle surface, preventing aggregation and ensuring the formation of a stable, monodisperse colloidal suspension.[15][16]

-

Materials:

-

Palladium(II) precursor solution (e.g., H₂PdCl₄)

-

Sodium oleate (NaOL)

-

Hexadecyltrimethylammonium chloride (CTAC)

-

Deionized water

-

-

Methodology:

-

Solution Preparation: Prepare separate aqueous solutions of the Palladium precursor, NaOL, and CTAC at the desired concentrations.

-

Mixing: In a reaction vessel, combine the CTAC and NaOL solutions and mix thoroughly.

-

Initiation: Add the Palladium precursor solution to the surfactant mixture under vigorous stirring at room temperature.

-

Reaction: Allow the reaction to proceed. The formation of nanoparticles is often indicated by a color change in the solution.

-

Purification: Collect the synthesized nanoparticles by centrifugation.

-

Washing: Wash the collected nanoparticles multiple times with an ethanol/water mixture to remove unreacted precursors and excess surfactants.

-

Characterization: Analyze the size, shape, and stability of the nanoparticles using techniques such as Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).

-

Visualizations: Workflows and Signaling Pathways

Head

Tail

>];

head [label="Hydrophilic\nCarboxylate Head\n(COO⁻Na⁺)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

tail [label="Hydrophobic\nOleate Tail\n(C₁₇H₃₃)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

}

Relevance in Drug Development and Research

Sodium oleate is more than a simple excipient; its interactions at a cellular level have significant implications for drug development.

Enhancing Drug Solubility and Bioavailability:

A primary application of sodium oleate is to improve the solubility of hydrophobic drugs.[2][6] By encapsulating these drugs within micelles, it increases their dissolution in aqueous environments, which can lead to improved absorption and bioavailability.[2][4] It is a key component in lipid-based drug delivery systems such as nanoemulsions, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS).[6][17]

Penetration Enhancer:

In transdermal drug delivery, sodium oleate and its free acid form, oleic acid, act as penetration enhancers. They work by disrupting the highly organized lipid structure of the stratum corneum, the outermost layer of the skin.[17] This increases the fluidity and permeability of the skin, facilitating the diffusion of drug molecules.[17]

Modulation of Cellular Signaling:

It is critical for drug development professionals to recognize that the oleate anion can modulate key cellular signaling pathways. Studies have shown that oleate can activate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways.[2] These pathways are central regulators of cell proliferation, survival, and apoptosis.[2] Activation of the PI3K/Akt pathway by oleate has been linked to increased cell proliferation and reduced apoptosis, while activation of the MAPK pathway can also promote cell growth.[2] This biological activity must be considered when designing drug delivery systems to avoid unintended effects on cell signaling.[2]

Interaction with Lipid Membranes:

Sodium oleate can interact directly with and integrate into cellular lipid membranes.[1][18] This interaction can alter membrane properties, including fluidity and permeability.[19] At lower pH levels, oleic acid tends to incorporate into the membrane structure, while at higher pH, it can disrupt membrane integrity.[19][20] This pH-dependent behavior offers potential for designing pH-responsive drug delivery systems.[19]

Conclusion

Sodium oleate is a versatile and effective anionic surfactant with a well-established role in pharmaceutical sciences.[2] Its fundamental ability to reduce interfacial tension, form micelles, and stabilize emulsions makes it an invaluable tool for enhancing the solubility and delivery of poorly soluble drugs.[2][17] However, its utility extends beyond its physical surfactant properties. Researchers and drug development professionals must also consider its biological activity, including its potential to modulate critical cellular signaling pathways and interact with lipid membranes. A thorough understanding of both the physicochemical and biological characteristics of sodium oleate is essential for its safe and effective application in advanced drug development.

References

- 1. SODIUM OLEATE (OLEIC ACID, SODIUM SALT) - Ataman Kimya [atamanchemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Sodium Oleate - High-Quality Emulsifier at Best Price [acmesynthetic.com]

- 9. researchgate.net [researchgate.net]

- 10. Interaction Features of Sodium Oleate and Oxyethylated Phosphoric Acid Esters with the Apatite Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of Sodium Oleate Surfactant Concentration Grafted onto SiO2 Nanoparticles in Polymer Flooding Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis of highly monodisperse Pd nanoparticles using a binary surfactant combination and sodium oleate as a reductant - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Interactions of surfactants with lipid membranes | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 19. Elucidating the pH Effects on Oleic Acid and Interactions with Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

The Pivotal Role of Sodium Oleate in Biotechnological Advancement: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Sodium oleate (B1233923), the sodium salt of the monounsaturated fatty acid oleic acid, has emerged as a versatile and indispensable tool in the field of biotechnology. Its unique amphiphilic nature, possessing both a hydrophilic carboxylate head and a long hydrophobic hydrocarbon tail, underpins its widespread utility as a surfactant, emulsifier, and bioactive molecule.[1] This technical guide provides a comprehensive overview of the fundamental applications of sodium oleate in biotechnology, with a focus on its roles in drug delivery, cell culture, and the modulation of cellular signaling pathways.

Enhancing Drug Delivery Systems

Sodium oleate is a critical excipient in pharmaceutical formulations, primarily aimed at improving the delivery of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] Its ability to self-assemble into micelles above a certain concentration (the critical micelle concentration or CMC) allows for the encapsulation of hydrophobic drugs, thereby increasing their solubility and bioavailability.[1]

Lipid-Based Nanoparticle Formulations

Sodium oleate is instrumental in the formulation of various lipid-based drug delivery systems, including nanoemulsions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).[3] It functions as an effective emulsifier, creating stable oil-in-water nanoemulsions that can encapsulate lipophilic drugs.[3] Furthermore, oleate-capped nanoparticles, particularly those with magnetic or plasmonic properties, are being explored for targeted therapies and diagnostic applications.[4] The lipid coating provided by sodium oleate is biocompatible and can enhance the encapsulation of hydrophobic drugs, protect them from degradation, and facilitate targeted delivery.[4]

Penetration Enhancer

In transdermal drug delivery, sodium oleate and its acidic form, oleic acid, act as penetration enhancers. They disrupt the highly organized lipid structure of the stratum corneum, increasing its fluidity and permeability to allow for the enhanced diffusion of drug molecules through the skin.[3]

Quantitative Data on Sodium Oleate Properties:

| Parameter | Value | Conditions | Reference |

| Critical Micelle Concentration (CMC) | ~1 x 10⁻³ mol/L | Varies with purity | [1] |

| 0.33 g/L | pH 10.0 | [1] | |

| Increases with pH | pH range 7-12 | [1] | |

| Increases with temperature | Alcohol-water systems | [1] | |

| Molecular Formula | C18H33NaO2 | [5] | |

| Molecular Weight | 304.45 | [5] | |

| Melting Point | 205 °C | [5] |

A Key Supplement in Cell Culture

Sodium oleate is a valuable supplement in mammalian cell culture, especially in serum-free media formulations.[6] It provides an essential monounsaturated fatty acid that is integral for cellular energy storage, maintaining membrane structure, and serving as a precursor for various signaling molecules.[6]

Enhancing Cell Growth and Viability

Supplementation with sodium oleate has been shown to improve cell yields and can protect cells from the cytotoxic effects of saturated fatty acids like palmitate.[6] It is crucial for the growth and productivity of various cell lines, including Chinese Hamster Ovary (CHO) and hybridoma cells, which are widely used in the biomanufacturing of recombinant proteins and monoclonal antibodies.[6]

Effects of Sodium Oleate on Mammalian Cells:

| Cell Line | Concentration (µM) | Exposure Time | Viability Assay | Observed Effect | Reference |

| HepG2 | 10 - 500 | 8 hours | MTT | No significant change in cell viability. | [7] |

| HepG2 | 250 - 500 | 24 hours | MTT | Decrease in cell viability, but higher than palmitate-treated cells. | [7] |

| HUVEC | up to 100 | up to 72 hours | Trypan Blue Exclusion | No detectable toxic effect on cell number or viability. | [6] |

| MDA-MB-231 | 100 | 6 days (post 24h treatment) | Cell Counting | Increased long-term serum-free survival. | [6] |

Modulation of Cellular Signaling Pathways

Beyond its structural and nutritive roles, sodium oleate is a bioactive molecule that can modulate various signaling pathways involved in cell growth, proliferation, and apoptosis.[6] For instance, oleate has been shown to regulate genes controlled by the mitogen-activated protein kinase (MAPK), insulin, and hypoxia signaling pathways in HepG2 cells.[8] It can also induce anti-inflammatory responses.[9] In some contexts, sodium oleate has been identified as a Na+/K+ ATPase activator.[10][11]

In L02 hepatocytes, sodium oleate-induced steatosis has been linked to the TLR2/NF-κB mediated inflammatory pathway.[12] Conversely, in human umbilical vein endothelial cells (HUVECs), oleate has been shown to inhibit the expression of adhesion molecules by attenuating the activation of NF-κB.[13]

Experimental Protocols

Preparation of BSA-Conjugated Sodium Oleate for Cell Culture

This protocol describes the preparation of a sodium oleate solution complexed with bovine serum albumin (BSA) for use in cell culture experiments.[6]

Materials:

-

Sodium oleate powder

-

0.1 M NaOH

-

Fatty acid-free BSA

-

Phosphate Buffered Saline (PBS) or desired cell culture medium

-

Sterile 0.22 µm filter

Procedure:

-

Prepare a 100 mM Sodium Oleate Stock Solution: Dissolve the appropriate amount of sodium oleate powder in 0.1 M NaOH in a sterile conical tube.[6]

-

Prepare a 10% BSA Solution: Dissolve fatty acid-free BSA in PBS or your cell culture medium to a final concentration of 10% (w/v). Mix gently to avoid foaming and sterile filter the solution using a 0.22 µm filter.[6]

-

Complex Sodium Oleate with BSA: While stirring the 10% BSA solution at 37°C, slowly add the 100 mM sodium oleate stock solution to achieve the desired final molar ratio (e.g., 4:1 oleate:BSA).[6]

-

Continue stirring the solution at 37°C for at least 1 hour to allow for complex formation.[6]

-

Sterilization and Storage: Sterile filter the final BSA-conjugated sodium oleate solution using a 0.22 µm filter. Store the solution at 4°C for short-term use or at -20°C for long-term storage.[6]

Synthesis of Monodisperse Oleate-Capped Nanoparticles via Thermal Decomposition

This protocol outlines a general method for synthesizing monodisperse, oleate-capped nanocrystals.[4][14]

Materials:

-

Metal chloride (e.g., FeCl₃)

-

Sodium oleate

-

Solvents for precursor synthesis (e.g., ethanol, water, hexane)

-

High-boiling point organic solvent (e.g., 1-octadecene)

-

Polar solvent for precipitation (e.g., ethanol)

Procedure:

-

Synthesis of Metal-Oleate Precursor:

-

Dissolve the metal chloride salt and sodium oleate in a suitable solvent mixture (e.g., water, ethanol, and hexane).[14]

-

Mix the solutions under vigorous stirring at a moderately elevated temperature (e.g., 50-70°C) for several hours (e.g., 4 hours).[4]

-

Separate the resulting waxy metal-oleate complex.[4]

-

Wash the precursor multiple times with deionized water to remove byproducts and then dry under vacuum.[4]

-

-

Thermal Decomposition of Precursor:

-

Add the dried metal-oleate precursor to a high-boiling point solvent in a reaction flask.[4]

-

Heat the mixture to a high temperature (e.g., >300°C) under an inert atmosphere (e.g., nitrogen).[4]

-

Maintain the temperature for a specific duration to allow for nanoparticle growth.[14]

-

Cool the reaction mixture to room temperature.[14]

-

-

Purification:

Assessment of Cytotoxicity using MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]

Materials:

-

Cells cultured in a 96-well plate

-

BSA-conjugated sodium oleate solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a buffered solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Remove the old medium and replace it with a medium containing different concentrations of sodium oleate. Include a vehicle control (medium with BSA only).[6]

-

Incubation: Incubate the plate for the desired time periods (e.g., 8, 24, or 48 hours).[6]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.[6]

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[6]

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]

-

Calculation: Calculate cell viability as a percentage of the vehicle control.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. Dose- and Time-Dependent Effects of Oleate on Mitochondrial Fusion/Fission Proteins and Cell Viability in HepG2 Cells: Comparison with Palmitate Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oleate regulates genes controlled by signaling pathways of mitogen-activated protein kinase, insulin, and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A secretome profile indicative of oleate-induced proliferation of HepG2 hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Sodium Oleate: A Dual-Action Compound Enhancing Antibiotic Efficacy While Inducing Hepatotoxicity_Chemicalbook [chemicalbook.com]

- 13. atvb.ahajournals.org [atvb.ahajournals.org]

- 14. benchchem.com [benchchem.com]

Sodium Oleate CAS number and material safety data sheet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sodium oleate (B1233923), focusing on its core chemical and safety properties. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clear data presentation and practical safety guidance.

Chemical Identification

Sodium oleate is the sodium salt of oleic acid, a monounsaturated fatty acid.

| Identifier | Value |

| CAS Number | 143-19-1[1][2][3][4] |

| EC Number | 205-591-0[2] |

| Molecular Formula | C₁₈H₃₃NaO₂[4] |

| Molecular Weight | 304.44 g/mol [2][5][6] |

| Synonyms | Oleic acid, sodium salt; cis-9-Octadecenoic acid sodium salt[2][7] |

Physicochemical Properties

Sodium oleate is a white to yellowish powder or a light tan solid with a slight tallow-like odor.[1][8][9] It is soluble in alcohol and water, though it may partially decompose in water.[1][8][7]

| Property | Value |

| Appearance | White to yellowish powder or light brown/tan solid[1][8][7] |

| Odor | Slight tallow-like odor[1][5][9] |

| Melting Point | 232-235 °C[1][2][8] |

| Solubility | Soluble in water (approx. 10 g/100 mL) and alcohol.[8][5] |

| Density | > 1.1 g/cm³ at 20°C[7][9] |

| pH | Aqueous solutions are alkaline[1][5] |

Material Safety and Handling

While some classifications consider sodium oleate non-hazardous, it is crucial to handle it with care, following standard laboratory safety protocols.[10] It can be irritating to the eyes and skin, and ingestion may cause adverse effects.[7][9]

Hazard Identification and Classification

-

GHS Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It can also be harmful to aquatic life with long-lasting effects (H412).[3][11]

-

Toxicity: Fatty acid salts generally have low acute toxicity.[7] However, accidental ingestion can be harmful.[7]

Safe Handling and Storage

Proper handling and storage are essential to ensure safety and maintain the integrity of the compound.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[12] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing.[12] |

| Inhalation | Move to fresh air. If not breathing, give artificial respiration.[6][10] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[13][10] |

Toxicological Data

The toxicological data for sodium oleate is primarily from animal studies.

| Test | Species | Route | Value |

| LD50 | Mouse | Intravenous | 152 mg/kg[7] |

| LD | Rabbit | Intravenous | 150 mg/kg[7] |

Experimental Protocols

Detailed experimental protocols for toxicological assessment are extensive. Below is a summarized methodology for a typical acute oral toxicity study, which would be adapted for a substance like sodium oleate.

Methodology for Acute Oral Toxicity (Up-and-Down Procedure - OECD Guideline 425):

-

Animal Selection: Healthy, young adult rodents (typically rats or mice) from a single strain are used.

-

Housing and Acclimatization: Animals are housed in appropriate conditions with a controlled environment and allowed to acclimatize.

-

Fasting: Animals are fasted (food, but not water) prior to dosing.

-

Dose Preparation: Sodium oleate is prepared in a suitable vehicle at the appropriate concentrations.

-

Administration: A single dose is administered to an animal using a stomach tube (gavage).

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing: Subsequent animals are dosed one at a time at higher or lower dose levels depending on the outcome for the previous animal.

-

Data Analysis: The LD50 is calculated from the results of the sequential dosing using a maximum likelihood method.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

This provides a general framework; specific parameters would be defined in a detailed study protocol.

Disposal Considerations

Dispose of sodium oleate and its containers in accordance with local, regional, and national regulations.[14][15] Avoid release to the environment.[3][14] Contaminated packaging should be treated as the product itself.[15]

References

- 1. Sodium oleate | 143-19-1 [chemicalbook.com]

- 2. オレイン酸ナトリウム ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Sodium Oleate | 143-19-1 | TCI AMERICA [tcichemicals.com]

- 4. larodan.com [larodan.com]

- 5. Sodium Oleate | C18H33NaO2 | CID 23665730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sds.mcmaster.ca [sds.mcmaster.ca]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. SODIUM OLEATE (OLEIC ACID, SODIUM SALT) - Ataman Kimya [atamanchemicals.com]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. Sodium Oleate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 14. lobachemie.com [lobachemie.com]

- 15. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Emulsifying Properties of Sodium Oleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium oleate (B1233923), the sodium salt of oleic acid, is a well-established anionic surfactant extensively utilized across the pharmaceutical, cosmetic, and food industries.[1][2][3] Its chemical formula is C₁₈H₃₃NaO₂.[4][5] The molecule's amphiphilic nature, which consists of a long, hydrophobic (lipophilic) hydrocarbon tail and a hydrophilic carboxylate headgroup, is the foundation of its efficacy as a primary emulsifying agent, particularly for oil-in-water (O/W) emulsions.[1][6][7] This guide provides a comprehensive technical overview of the core emulsifying properties of sodium oleate, factors influencing its performance, quantitative data, and detailed experimental protocols relevant to research and development.

Core Physicochemical and Emulsifying Properties

The effectiveness of sodium oleate as an emulsifier is defined by its fundamental physicochemical characteristics. A key parameter is the Hydrophilic-Lipophilic Balance (HLB), an empirical scale that indicates the surfactant's preference for oil or water. With an HLB value of approximately 18, sodium oleate is strongly hydrophilic, making it an excellent choice for stabilizing oil-in-water (O/W) emulsions.[7][8][9]

Table 1: General and Physicochemical Properties of Sodium Oleate

| Property | Value | Reference(s) |

| IUPAC Name | sodium (9Z)-octadec-9-enoate | [5][10] |

| CAS Number | 143-19-1 | [2][5] |

| Molecular Formula | C₁₈H₃₃NaO₂ | [2][5][10] |

| Molecular Weight | 304.44 g/mol | [2][5] |

| Appearance | White to yellowish powder or flakes | [2][5][11] |

| Melting Point | 232-235 °C | [12] |

| Solubility | Soluble in water and alcohol | [11][13] |

| HLB Value | 18 | [7][8][9] |

Mechanism of Emulsion Stabilization

Sodium oleate stabilizes immiscible liquids like oil and water through a multi-step process. Its action is primarily centered on the oil-water interface, where it reduces interfacial tension and creates a barrier to prevent droplet coalescence.[1][6]

-

Adsorption at the Interface : When introduced into an oil and water system, the amphiphilic sodium oleate molecules preferentially migrate to the oil-water interface. The hydrophobic hydrocarbon tail orients itself into the oil phase, while the hydrophilic carboxylate head remains in the aqueous phase.[1][6]

-

Reduction of Interfacial Tension : This molecular arrangement at the interface disrupts the cohesive forces between water molecules and between oil molecules, significantly lowering the interfacial tension (the energy required to increase the surface area between the two phases).[1][3] This reduction in energy facilitates the breakup of large oil droplets into smaller ones during homogenization, forming a dispersion.[1]

-

Electrostatic Repulsion : The hydrophilic carboxylate headgroups are negatively charged. As these groups coat the surface of the oil droplets, they impart a net negative surface charge. This results in strong electrostatic repulsion between the droplets, creating an energy barrier that prevents them from aggregating and coalescing, thus ensuring the kinetic stability of the emulsion.[1]

Factors Influencing Emulsifying Properties

The stability and characteristics of emulsions formed with sodium oleate are critically dependent on several formulation and process parameters.[1]

Concentration and Critical Micelle Concentration (CMC)

Below a specific concentration known as the Critical Micelle Concentration (CMC), sodium oleate exists as individual monomers.[14] As the concentration increases to the CMC, these monomers spontaneously self-assemble into spherical structures called micelles.[6][14] Above the CMC, the surface tension of the solution reaches a plateau, and the system can solubilize hydrophobic substances within the micellar cores.[5][7] The emulsifying capacity is directly related to the surfactant concentration available to cover the surface of the oil droplets.

The CMC of sodium oleate is not a fixed value; it is influenced by factors such as purity, pH, temperature, and the presence of electrolytes.[14][15]

Table 2: Critical Micelle Concentration (CMC) of Sodium Oleate Under Various Conditions

| CMC Value | Conditions | Reference(s) |

| ~1 x 10⁻³ mol/L | Varies with purity | [7][15] |

| 0.33 g/L (~1.08 x 10⁻³ M) | pH 10.0 | [7][16] |

| Increases with pH | pH range 7-12 | [7][17] |

| Increases with temperature | Alcohol-water systems | [7][14] |

Effect of pH

The pH of the aqueous phase is a dominant factor governing the emulsifying performance of sodium oleate.[1] The pKa of its corresponding fatty acid, oleic acid, is approximately 4.8.[1]

-

At low pH (< 4.0) : The carboxylate group is protonated, forming non-ionic oleic acid, which is a poor emulsifier due to the lack of electrostatic repulsion.[1]

-

At neutral and high pH (> 7.0) : The carboxylate group is fully ionized, existing as the oleate anion. This provides a strong negative charge on the oil droplets, leading to high electrostatic repulsion and the formation of highly stable emulsions.[1]

Table 3: Influence of pH on Sodium Oleate Emulsion Properties

| pH Range | Predominant Species | Zeta Potential (mV) | Emulsion Stability | Rationale |

| < 4.0 | Oleic Acid (non-ionic) | Close to 0 | Unstable | Lack of electrostatic repulsion.[1] |

| 4.0 - 6.0 | Oleic Acid / Oleate | -20 to -40 | Moderately Stable | Partial ionization provides some repulsion.[1] |

| > 7.0 | Oleate (anionic) | < -40 | Highly Stable | Strong electrostatic repulsion between droplets.[1] |

Temperature

Temperature can have a complex effect on emulsion stability. Increasing the temperature generally decreases the viscosity of the continuous phase, which can accelerate creaming according to Stokes' law.[18] However, it can also influence surfactant solubility and adsorption kinetics at the interface. For sodium oleate, the CMC has been observed to increase with temperature in some systems.[7][14] Freeze-thaw cycles are often used in accelerated stability testing as they represent significant stress on the emulsion structure.[18][19]

Ionic Strength

The presence of electrolytes (salts) in the aqueous phase can significantly impact the stability of emulsions stabilized by ionic surfactants like sodium oleate. The addition of salts like sodium chloride reduces the electrostatic repulsion between droplets by compressing the electrical double layer around them.[20] This can lead to increased flocculation and coalescence, ultimately destabilizing the emulsion.[1][20]

Quantitative Data on Emulsion Characteristics

The physical characteristics of an emulsion, such as droplet size and zeta potential, are key indicators of its stability and performance.[21][22]

Table 4: Example Emulsion Properties as a Function of Formulation Parameters

| Sodium Oleate Conc. (wt%) | Oil/Water Ratio | Droplet Size (nm) | Zeta Potential (mV) | Stability Observation |

| 1.0 | 10/90 | 200 - 350 | < -40 | Stable, but prone to rapid creaming.[1] |

| 1.0 | 20/80 | 250 - 450 | < -40 | Good stability.[1] |

| 1.0 (at pH < 4) | 20/80 | > 1000 (coalescence) | ~ 0 | Unstable.[1] |

| 1.0 (at pH > 7) | 20/80 | 250 - 450 | < -40 | Highly Stable.[1] |

Note: Data are illustrative and compiled from typical findings. Actual values will depend on the specific oil phase, homogenization conditions, and other formulation components.

Applications in Drug Development

Sodium oleate is a valuable excipient in the formulation of lipid-based drug delivery systems for poorly soluble drugs.[2][23]

-

Nanoemulsions : It is an effective emulsifier for creating O/W nanoemulsions that can encapsulate lipophilic drugs, enhancing their solubility and oral bioavailability.[23][24]

-

Bioavailability Enhancement : Sodium oleate has been shown to inhibit UGT enzymes responsible for the first-pass metabolism of certain drugs, leading to increased systemic exposure.[23][25]

-

Penetration Enhancer : In transdermal delivery, sodium oleate and oleic acid can disrupt the ordered lipid structure of the stratum corneum, increasing its fluidity and permeability to drugs.[23]

-

Signaling Pathway Modulation : Researchers should be aware that as a fatty acid salt, oleate delivered to cells can potentially modulate key signaling pathways, including SREBP-1, MAPK, and PI3K/Akt, which could have unintended biological consequences.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. SODIUM OLEATE (OLEIC ACID, SODIUM SALT) - Ataman Kimya [atamanchemicals.com]

- 4. Sodium oleate [tiiips.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. parchem.com [parchem.com]

- 9. 143-19-1 CAS MSDS (Sodium oleate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Sodium Oleate | C18H33NaO2 | CID 23665730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Sodium Oleate - High-Quality Emulsifier at Best Price [acmesynthetic.com]

- 12. Sodium oleate | 143-19-1 [chemicalbook.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Interaction Features of Sodium Oleate and Oxyethylated Phosphoric Acid Esters with the Apatite Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. agnopharma.com [agnopharma.com]

- 19. benchchem.com [benchchem.com]

- 20. Salts levels may affect lipid emulsion stability: Study [foodnavigator.com]

- 21. researchgate.net [researchgate.net]

- 22. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. nbinno.com [nbinno.com]

- 25. pubs.acs.org [pubs.acs.org]

The Role of Sodium Oleate in the Activation of Protein Kinase C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a myriad of cellular signaling pathways, governing processes such as cell proliferation, differentiation, apoptosis, and cellular migration. The activation of PKC is a complex process, traditionally associated with second messengers like diacylglycerol (DAG) and calcium ions (Ca²⁺). However, emerging evidence has highlighted the significant role of unsaturated fatty acids, particularly oleic acid (the conjugate base of which is oleate), in modulating PKC activity. This technical guide provides an in-depth exploration of the mechanisms by which sodium oleate (B1233923) activates Protein Kinase C, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved signaling pathways.

Mechanism of Action: How Sodium Oleate Activates PKC

Sodium oleate, the sodium salt of the monounsaturated omega-9 fatty acid oleic acid, can directly and indirectly activate Protein Kinase C. The mechanisms of activation are multifaceted and can be influenced by the cellular context and the presence of other cofactors.

Direct Activation: Unsaturated fatty acids, including oleic acid, have been shown to directly activate purified PKC in the absence of its canonical activators, phospholipids (B1166683) and Ca²⁺.[1] This activation is specific to cis-unsaturated fatty acids; saturated fatty acids like stearic acid and trans-unsaturated fatty acids like elaidic acid have little to no effect.[1] The proposed mechanism involves the interaction of the monomeric form of oleic acid with the regulatory domain of PKC, inducing a conformational change that alleviates autoinhibition and exposes the catalytic site.[2]

Synergistic Activation with Diacylglycerol (DAG): The activation of PKC by oleic acid is dramatically enhanced by the presence of diacylglycerol (DAG).[1] In the presence of DAG, the concentration of oleic acid required for half-maximal activation is significantly reduced.[1] This synergistic action suggests that oleic acid and DAG cooperate to fully activate PKC. Oleic acid can increase the affinity of PKC for Ca²⁺, allowing for robust activation even at basal intracellular Ca²⁺ levels when DAG is also present.[3]

Indirect Activation and Cellular Translocation: In intact cells, sodium oleate promotes the translocation of PKC from the cytosol to the cell membrane, a key step in its activation.[4] This process can be mediated by several factors: the direct effect of oleate on PKC, the synthesis of DAG from oleate, and an oleate-induced rise in cytosolic calcium concentration.[5] The activation of PKC by sodium oleate in a cellular context is therefore a complex interplay of direct binding and the generation of other second messengers.

Quantitative Data on PKC Activation by Sodium Oleate

The following table summarizes the quantitative data from various studies on the activation of different PKC isoforms by oleic acid.

| PKC Isoform(s) | Experimental System | Activator(s) | Key Quantitative Parameter | Value | Reference(s) |

| Purified Protein Kinase C | In vitro | Oleic Acid | Ka | 50 µM | [6] |

| Purified Protein Kinase C | In vitro | Arachidonic Acid | Ka | 53 µM | [6] |

| Rat Brain PKC | In vitro | Oleic Acid + 9.7 µM Diolein | EC50 | 5 µM | [1] |

| Bovine Spleen PKC | In vitro | Oleic Acid + 9.7 µM Diolein | EC50 | 9 µM | [1] |

| Purified Ca²⁺-dependent PKC (α, βI, βII) | In vitro | Oleate | EC50 | 50 µM | [4] |

| Purified Ca²⁺-dependent PKC (α, βI, βII) | In vitro | Oleate | Vmax | 50% of maximal activation | [4] |

| Purified Ca²⁺-independent PKC (predominantly δ) | In vitro | Oleate | EC50 | 5 µM | [4] |

| Purified Ca²⁺-independent PKC (predominantly δ) | In vitro | Oleate | Vmax | 100% of maximal activation | [4] |

| PKC α, β, and γ subspecies | In vitro | Oleic Acid | Concentration for maximum activation | ~20-50 µM | [3] |

Signaling Pathways Involving Sodium Oleate-Mediated PKC Activation

Sodium oleate-induced PKC activation can trigger downstream signaling cascades, influencing various cellular processes. One of the key pathways affected is the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway.

Experimental Protocols

Experimental Workflow: In Vitro PKC Kinase Activity Assay

Protocol 1: In Vitro PKC Kinase Activity Assay with Sodium Oleate

This protocol is a synthesized method based on principles described in the literature for measuring the phosphotransferase activity of purified PKC in the presence of sodium oleate.[7][8][9]

Materials:

-

Purified active PKC enzyme

-

Sodium Oleate stock solution (in an appropriate solvent, e.g., water or DMSO, and sonicated to ensure dispersion)

-

PKC substrate peptide (e.g., MARCKS-derived peptide)

-

Assay Dilution Buffer (ADB): 20 mM HEPES, pH 7.4, 1-2 mM DTT

-

Cofactor solution (if required for specific PKC isoform): e.g., 1.4 mM phosphatidylserine (B164497) / 38 µM diacylglycerol vesicles, 100 µM Ca²⁺

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

10X ATP/Mg²⁺ mixture: 1 mM ATP, 50 mM MgCl₂

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and fluid

Procedure:

-

Preparation of Reagents:

-

Dilute the purified PKC enzyme in ADB to the desired concentration immediately before use.

-

Prepare serial dilutions of the sodium oleate stock solution in ADB.

-

Prepare the substrate peptide solution in ADB.

-

Prepare the 10X ATP/Mg²⁺ mixture and add [γ-³²P]ATP to achieve a final specific activity of 200-500 cpm/pmol.

-

-

Reaction Setup (on ice):

-

In a microcentrifuge tube, combine the following in order:

-

ADB to make up the final volume.

-

Cofactor solution (if applicable).

-

Substrate peptide.

-

Sodium oleate solution at various concentrations (or vehicle control).

-

Diluted PKC enzyme.

-

-

The typical final reaction volume is 50-80 µL.

-

-

Initiate Reaction:

-

Pre-incubate the reaction mixture for 5 minutes at 30°C.

-

Start the phosphorylation reaction by adding the 10X ATP/Mg²⁺ mixture containing [γ-³²P]ATP.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 10-20 minutes. The incubation time should be within the linear range of the assay.

-

-

Stop Reaction:

-

Terminate the reaction by spotting a 25 µL aliquot of the reaction mixture onto a 2x2 cm square of P81 phosphocellulose paper.

-

-

Washing:

-

Immediately place the P81 paper in a beaker containing 0.75% phosphoric acid.

-

Wash the papers three to four times for 5 minutes each with gentle stirring in fresh 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone (B3395972) for 2 minutes to dry the papers.

-

-

Quantification:

-

Place the dried P81 paper in a scintillation vial.

-

Add 5 mL of scintillation fluid.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of ³²P incorporated into the substrate using the specific activity of the [γ-³²P]ATP.

-

Express PKC activity as picomoles of phosphate (B84403) transferred per minute per milligram of enzyme (pmol/min/mg).

-

Experimental Workflow: PKC Translocation Assay by Western Blot

Protocol 2: PKC Translocation Assay by Western Blot

This protocol outlines the steps to assess the translocation of PKC from the cytosol to the membrane fraction in response to sodium oleate treatment.[4][10]

Materials:

-

Cultured cells (e.g., human platelets, hepatocytes)

-

Sodium Oleate solution (complexed with BSA for cell culture)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell lysis buffer (e.g., hypotonic buffer containing protease and phosphatase inhibitors)

-

Ultracentrifuge

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for the PKC isoform of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with sodium oleate-BSA complex at the desired concentration and for various time points. Include a vehicle-treated control (BSA alone).

-

-

Cell Lysis and Fractionation:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in a hypotonic buffer on ice.

-

Homogenize the cell lysate.

-

Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to separate the cytosolic (supernatant) and membrane (pellet) fractions.

-

-

Protein Quantification:

-

Carefully collect the cytosolic fraction.

-

Resuspend the membrane pellet in lysis buffer.

-

Determine the protein concentration of both the cytosolic and membrane fractions using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for both cytosolic and membrane fractions.

-

Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the specific PKC isoform overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Quantification:

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software to determine the relative amounts of the PKC isoform in the cytosolic and membrane fractions. An increase in the membrane-to-cytosol ratio of the PKC isoform upon sodium oleate treatment indicates translocation.

-

Conclusion and Future Directions

Sodium oleate is a potent and specific activator of Protein Kinase C, acting through both direct and indirect mechanisms. Its ability to synergize with diacylglycerol and its isoform-specific effects highlight the complexity of lipid-mediated signaling in cellular regulation. The provided protocols offer a framework for investigating the intricate role of sodium oleate in PKC activation and its downstream consequences.

For drug development professionals, understanding the interplay between fatty acids and PKC signaling is crucial. The development of isoform-specific PKC modulators that mimic or antagonize the effects of lipids like oleate could offer novel therapeutic strategies for a range of diseases, including cancer, cardiovascular disorders, and metabolic syndromes. Further research is warranted to fully elucidate the structural basis of oleate-PKC interaction and to explore the therapeutic potential of targeting this axis.

References

- 1. Fatty acid activation of protein kinase C: dependence on diacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein kinase C activation by cis-fatty acid in the absence of Ca2+ and phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synergistic action of diacylglycerol and unsaturated fatty acid for protein kinase C activation: its possible implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective regulation of protein kinase C isoenzymes by oleic acid in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Direct activation of purified protein kinase C by unsaturated fatty acids (oleate and arachidonate) in the absence of phospholipids and Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Protocols – Newton Lab [newtonlab.ucsd.edu]

- 10. benchchem.com [benchchem.com]

The Solubility of Sodium Oleate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium oleate (B1233923), the sodium salt of oleic acid, is an anionic surfactant with a wide range of applications in research and industry, from its role as a fundamental component of soaps to its use as an emulsifier in drug delivery systems. Its amphiphilic nature, possessing a long, hydrophobic hydrocarbon tail and a polar, hydrophilic carboxylate headgroup, governs its solubility and self-assembly behavior in various media. This technical guide provides an in-depth overview of the solubility of sodium oleate in different organic solvents, complete with quantitative data, detailed experimental protocols, and a visualization of its molecular behavior in non-polar environments.

Quantitative Solubility Data

The solubility of sodium oleate is highly dependent on the polarity of the solvent. It is generally soluble in polar protic solvents and less soluble to insoluble in non-polar solvents. The following table summarizes the available quantitative and qualitative solubility data for sodium oleate in a range of common organic solvents.

| Solvent | Chemical Class | Polarity | Solubility ( g/100 mL) | Notes |

| Methanol | Polar Protic | High | 5.0[1] | Soluble, may require heat to achieve a clear, colorless solution.[1] |

| Ethanol | Polar Protic | High | ~5.0[1] | Soluble in approximately 20 parts of ethanol; the resulting solution is neutral as hydrolysis does not occur.[1][2][3] |

| Benzene | Non-polar Aromatic | Low | Insoluble[1][2][4] | - |

| Ether (Diethyl Ether) | Polar Aprotic | Low | Insoluble / Slightly Soluble[1][2][3] | - |

| Petroleum Ether | Non-polar Alkane | Low | Almost Insoluble[1][3] | - |

| Methylene Chloride | Polar Aprotic | Medium | Used as a solvent for gas chromatography with a maximum use temperature of 150°C.[2] | Specific solubility data not readily available. |

Note: The solubility of sodium oleate can be influenced by factors such as temperature, purity of the solute and solvent, and the presence of water.

Experimental Protocol: Determination of Sodium Oleate Solubility by the Gravimetric Method

This protocol outlines a standard laboratory procedure for determining the solubility of sodium oleate in an organic solvent at a specific temperature. The gravimetric method is a reliable and straightforward technique that involves preparing a saturated solution, separating the undissolved solute, and quantifying the dissolved solute by evaporating the solvent.

Materials and Equipment:

-

Sodium oleate (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (solvent-compatible, appropriate pore size to retain undissolved particles)

-

Pre-weighed, solvent-resistant evaporation dishes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of sodium oleate to a vial containing a known volume of the organic solvent. An excess is necessary to ensure that the solution becomes saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may vary depending on the solvent and temperature.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the experimental temperature for a period to allow the undissolved sodium oleate to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is crucial to remove any fine, undissolved particles.

-

-

Quantification of Dissolved Solute:

-

Record the exact volume of the filtered saturated solution.

-

Place the evaporation dish containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the sodium oleate. The temperature should be chosen based on the boiling point of the solvent.

-

Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried sodium oleate residue on the analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved sodium oleate by subtracting the initial weight of the empty evaporation dish from the final constant weight.

-

The solubility can then be expressed in various units, such as grams of sodium oleate per 100 mL of solvent or grams of sodium oleate per 100 g of solvent (if the density of the solvent is known).

-

Visualization of Molecular Behavior

In non-polar organic solvents, where the polar headgroup of sodium oleate is thermodynamically unfavorable to interact with the solvent molecules, sodium oleate molecules self-assemble into structures known as reverse micelles . In these aggregates, the hydrophilic carboxylate headgroups are sequestered in a polar core, while the hydrophobic hydrocarbon tails extend outwards into the non-polar solvent. This arrangement is the inverse of micelle formation in water.

The following diagram, generated using the DOT language, illustrates the logical workflow for the formation of reverse micelles.

Formation of a reverse micelle in a non-polar solvent.

This guide provides a foundational understanding of the solubility of sodium oleate in organic solvents. For specific applications, it is recommended to determine the solubility experimentally under the precise conditions of use. Further research into the phase behavior of sodium oleate in various binary and ternary solvent systems will continue to enhance its utility in advanced formulations and material science.

References

A Technical Guide to Research-Grade Sodium Oleate: Purity Specifications and Analytical Methodologies

For researchers, scientists, and drug development professionals, the purity and consistency of reagents are paramount. This guide provides a comprehensive overview of the purity specifications for research-grade sodium oleate (B1233923), an essential anionic surfactant in pharmaceutical formulations. It details the analytical methodologies used to determine its purity and identifies potential impurities, offering a technical resource for ensuring the quality and reliability of this critical excipient.